3-Bromobiphenyl-2-carboxylic acid

Übersicht

Beschreibung

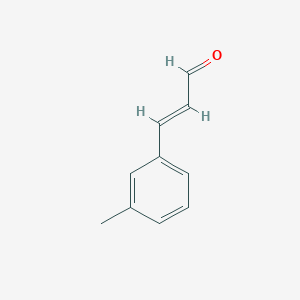

3-Bromobiphenyl-2-carboxylic acid is a brominated biphenyl compound with a carboxylic acid functional group. It is related to various other brominated aromatic compounds that have been studied for their chemical properties and potential applications.

Synthesis Analysis

The synthesis of related brominated aromatic carboxylic acids has been explored in several studies. For instance, a one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids from bromophenyl precursors has been developed using Cu-catalyzed hydroxylation and oxidative cycloetherification under microwave conditions . Another study describes the synthesis of 3-halo-2-phenylquinoline-4-carboxylic acids, including a brominated version, through a novel procedure involving the Sandmeyer reaction . These methods highlight the versatility of brominated aromatic compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds has been the subject of various studies. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography . Similarly, the structure of 2-(3-bromo-4-methoxyphenyl)acetic acid was elucidated, showing the influence of the bromine atom on the molecular geometry .

Chemical Reactions Analysis

Brominated carboxylic acids participate in a variety of chemical reactions. The sodium salts of bromothiophen carboxylic acids can react with carbanions in the presence of copper to yield condensation products . Additionally, the reactivity of 2-acetylindole-3-carboxylic acids with bromine has been studied, leading to the formation of brominated indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom and the carboxylic acid group. The study of trivalent lanthanide complexes with brominated benzoic acid ligands provides insights into the coordination chemistry and properties such as luminescence and magnetism . The thermal and phase transition behaviors of these complexes have also been investigated . Furthermore, the structural elucidation of enantiopure and racemic brominated butyric acids reveals details about hydrogen bonding and molecular conformations in the solid state .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-Bromobiphenyl-2-carboxylic acid and its derivatives have been the subject of various synthesis and chemical property studies. For example, a method involving acetylation and haloform reaction was used to synthesize 4'-Bromobiphenyl-4-carboxylic acid, a compound related to 3-Bromobiphenyl-2-carboxylic acid. This method is noted for its low cost, simplicity, and high yield, up to 95% (Zhu, 2015). Similarly, a microwave-assisted process was used to synthesize 6-Bromochromone-2-carboxylic acid, highlighting the versatility and efficiency of such synthetic routes (Cagide et al., 2019).

Catalytic and Chemical Reactions

3-Bromobiphenyl-2-carboxylic acid derivatives have been utilized in various catalytic and chemical reactions. For instance, Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification processes were employed to synthesize 2-arylbenzofuran-3-carboxylic acids (Tianlong Xu et al., 2015). The reaction exhibited cost-effectiveness and convenience, providing an efficient method for synthesizing valuable chemical compounds.

Nanoparticle Functionalization

Carboxylic acid derivatives, including those related to 3-Bromobiphenyl-2-carboxylic acid, have been applied in nanoparticle functionalization. For example, γ-Fe2O3 nanoparticles were functionalized using carboxylic acid capping, allowing for chemical transformations to create hybrid core-shell structures (Gravano et al., 2005).

Fluorescent Chemosensors

Compounds derived from 3-Bromobiphenyl-2-carboxylic acid have been used in the development of fluorescent chemosensors. For instance, a chemosensor was designed using carboxylic groups for the sensitive detection and bioimaging of Al(3+) in living cells, demonstrating the compound's utility in biological and chemical analyses (Gui et al., 2015).

Analytical Chemistry

In analytical chemistry, derivatives of 3-Bromobiphenyl-2-carboxylic acid have been utilized in the fluorescent derivatization of carboxylic acids. This approach allows for highly sensitive and specific detection of these compounds in various samples, including biological matrices (Narita & Kitagawa, 1989).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a biochemical used in proteomics research

Pharmacokinetics

Its physicochemical properties suggest that it has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.25 (iLOGP), 4.38 (XLOGP3), 3.81 (WLOGP), 3.81 (MLOGP), and 3.57 (SILICOS-IT), indicating that it may have good bioavailability .

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.

Eigenschaften

IUPAC Name |

2-bromo-6-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-8-4-7-10(12(11)13(15)16)9-5-2-1-3-6-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKBEQICHOOGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromobiphenyl-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl {[2-(2-methylphenyl)hydrazinyl]methylidene}propanedioate](/img/structure/B3038925.png)

![Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate](/img/structure/B3038926.png)

![[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B3038937.png)